

Lisinopril dihydrate vs captopril stability comparison

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Compound Focus: Lisinopril dihydrate

CAS No.: 83915-83-7

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Comparative Stability and Chemical Properties

The table below summarizes the key stability-related data for both compounds:

Property	Captopril	Lisinopril Dihydrate
Critical Stability Concern	Susceptible to oxidation, forming captopril disulfide [1].	Stable in optimized osmotic tablet formulations for at least 3 months [2].
Degradation Product	Captopril disulfide [1].	Information not available in search results.
Supporting Experimental Data	>90% potency retained for 12 weeks in powder papers at room temperature [1].	Formulation stable under accelerated stability conditions for 3 months [2].
Reported Half-Life	~2 hours [3] [4]	~16 hours [3]
Key Structural Motif	Thiol (sulfhydryl) group [4].	No thiol group [5].
Storage Recommendation	Stable in moisture-proof containers [1].	Research-grade material should be stored at -20°C [6].

The core stability difference arises from their chemical structures. **Captopril contains a thiol (sulfhydryl) group** that is particularly susceptible to oxidation, leading to the formation of captopril disulfide, especially in suboptimal storage conditions [1] [4]. In contrast, **Lisinopril dihydrate lacks this thiol group**, which generally contributes to its more stable profile [5].

Experimental Stability Data and Protocols

The available data comes from different types of studies, focusing on formulation stability and chemical degradation.

Stability of Captopril in Powder Form

A study investigated the stability of captopril in powder papers stored at room temperature under three conditions [1]:

- **Methodology:** Captopril 12.5-mg tablets were triturated with lactose to a concentration of 2 mg of captopril per 100 mg of powder. The powder was packaged in 240 papers and stored in:
 - Class "A" prescription vials
 - Plastic zip-lock bags
 - Moisture-proof barrier bags
- **Analysis:** Samples were assayed immediately and at 1, 2, 3, 4, 8, 12, and 24 weeks using a stability-indicating high-performance liquid chromatography (HPLC) method.
- **Results:** Over 90% of the initial captopril concentration was retained under all three storage conditions for the first **12 weeks**. At 24 weeks, the degradation product **captopril disulfide** was detected in one sample stored in a plastic zip-lock bag. The drug remained stable for the full 24 weeks in the vials and moisture-proof bags [1].

Stability of Lisinopril Dihydrate in an Osmotic Tablet

A development study for a controlled-release tablet provides insight into **lisinopril dihydrate's** stability [2]:

- **Formulation:** Elementary osmotic tablets of **lisinopril dihydrate** were prepared using wet granulation. The core tablets were coated with a semipermeable membrane of cellulose acetate and then drilled with a 0.8 mm delivery orifice.

- **Stability Testing:** The optimized formulation underwent accelerated stability studies as per ICH guidelines.
- **Results:** The formulation was found to be **stable for 3 months** under accelerated stability conditions, demonstrating the compound's robustness in a finished dosage form [2].

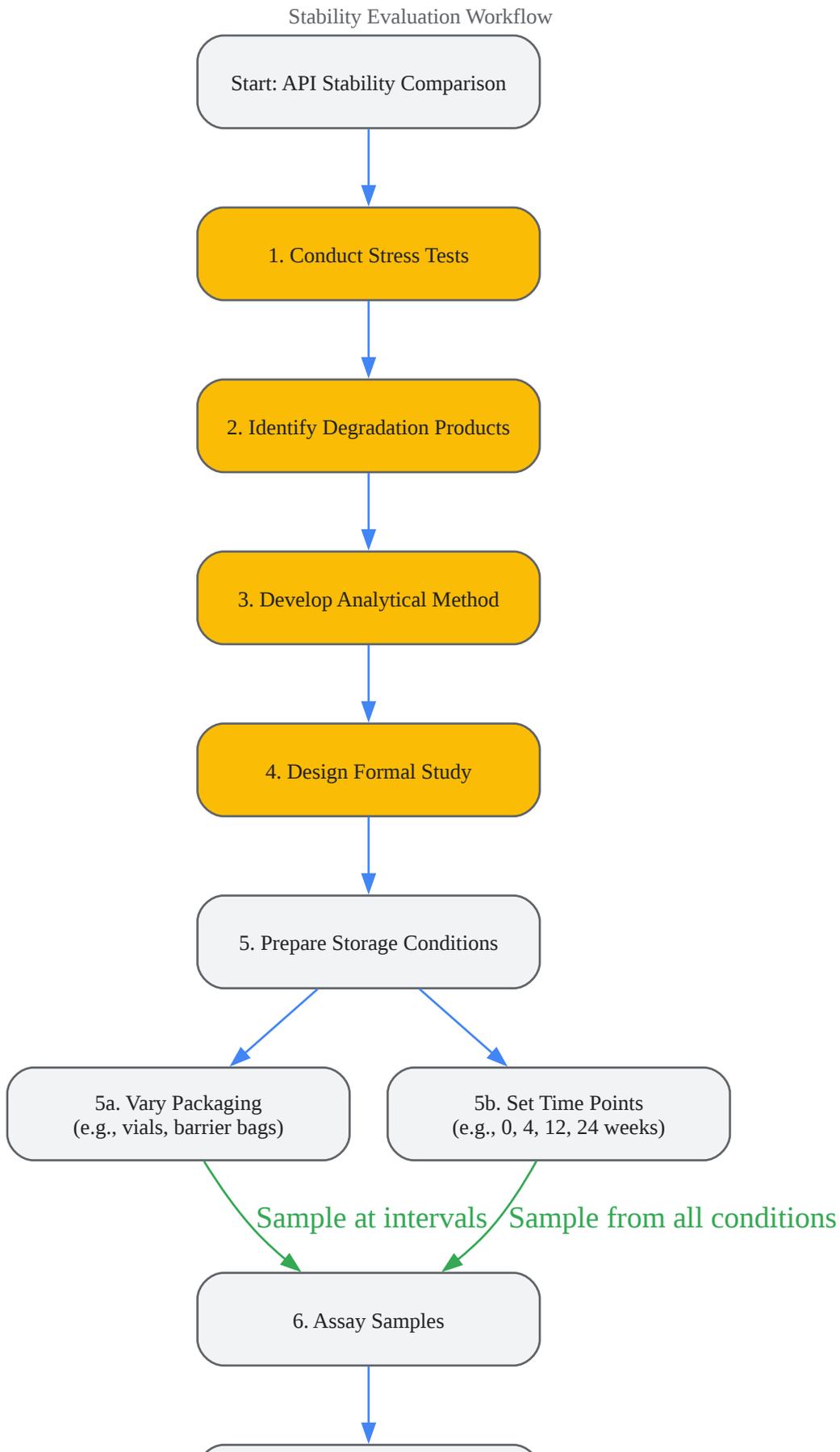
Implications for Research and Development

The experimental data highlights practical considerations for professionals:

- **For Captopril:** The primary concern is managing oxidation and moisture. The choice of packaging is critical; airtight, moisture-proof containers are necessary for long-term stability. The formation of captopril disulfide must be monitored as a key degradation product [1].
- **For Lisinopril Dihydrate:** The focus shifts to formulation. Its stability and longer half-life make it well-suited for controlled-release drug delivery systems, such as the osmotic tablet described, which can reduce dosing frequency and improve patient compliance [2].

How to Evaluate Stability: A Workflow

When comparing the stability of two active pharmaceutical ingredients (APIs), a systematic approach is essential. The following diagram outlines a standard experimental workflow, incorporating the key findings for captopril and **lisinopril dihydrate**:



7. Analyze Results & Conclude

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This workflow visualizes the process referenced in the cited studies [1] [2], which can be applied to any API stability assessment.

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To cite this document: Smolecule. [Lisinopril dihydrate vs captopril stability comparison]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b533293#lisinopril-dihydrate-vs-captopril-stability-comparison>]

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